molecular formula C22H38O5 B3187863 8-iso Misoprostol CAS No. 1788085-78-8

8-iso Misoprostol

Cat. No.: B3187863
CAS No.: 1788085-78-8
M. Wt: 382.5 g/mol
InChI Key: OJLOPKGSLYJEMD-PJCYZMLPSA-N
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Description

8-iso Misoprostol is a synthetic analog of prostaglandin E1 (PGE1). It is one of several possible impurities in the production of bulk commercial preparations of misoprostol. Misoprostol itself is widely used for the treatment of gastric ulcer disease and other medical applications .

Preparation Methods

The preparation of 8-iso Misoprostol involves the cuprate coupling of a vinyl cuprate with a protected enone. The vinyl cuprate is prepared by reacting a vinyl stannane with copper halide and alkyllithium. The resulting compound undergoes deprotection and purification by chromatography .

Chemical Reactions Analysis

8-iso Misoprostol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

8-iso Misoprostol is primarily used as an analytical standard in scientific research. It is utilized in studies related to lipid biochemistry, the cyclooxygenase pathway, and reactive oxygen/nitrogen pathways. Its role as an impurity in misoprostol production makes it significant for quality control and pharmacological studies .

Mechanism of Action

The exact mechanism of action of 8-iso Misoprostol is not well-documented. as an analog of prostaglandin E1, it likely interacts with prostanoid EP receptors. These receptors are involved in various physiological processes, including the inhibition of gastric acid secretion and the induction of uterine contractions .

Comparison with Similar Compounds

8-iso Misoprostol is similar to other prostaglandin analogs like 11β-misoprostol. its unique structure and formation as an impurity during misoprostol production distinguish it from other compounds. Similar compounds include:

Properties

IUPAC Name

methyl 7-[(1S,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18+,20+,22?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-PJCYZMLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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